Tetrachloroiridium;hydrate;dihydrochloride

Catalog No.
S1521147
CAS No.
110802-84-1
M.F
Cl6H4IrO
M. Wt
406.951802
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetrachloroiridium;hydrate;dihydrochloride

CAS Number

110802-84-1

Product Name

Tetrachloroiridium;hydrate;dihydrochloride

IUPAC Name

tetrachloroiridium;hydrate;dihydrochloride

Molecular Formula

Cl6H4IrO

Molecular Weight

406.951802

InChI

InChI=1S/6ClH.Ir.H2O/h6*1H;;1H2/q;;;;;;+4;/p-4

InChI Key

YDVQBPXDKJKDME-UHFFFAOYSA-J

SMILES

O.Cl.Cl.Cl[Ir](Cl)(Cl)Cl

Synonyms

Dihydrogen Hexachloroiridate(IV) Hydrate; Hydrogen Hexachloroiridate(IV) Hydrate;

Canonical SMILES

O.Cl.Cl.Cl[Ir](Cl)(Cl)Cl

The exact mass of the compound Tetrachloroiridium;hydrate;dihydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Tetrachloroiridium;hydrate;dihydrochloride (CAS 110802-84-1), also known as hexachloroiridic acid hydrate, is a well-defined, water-soluble coordination complex of iridium in the +4 oxidation state. It serves as a primary, high-purity precursor for a range of applications, most notably in the synthesis of electrocatalysts for water splitting and the preparation of iridium-based materials and nanoparticles. Its defined hydration state and high solubility in water and alcohols distinguish it from other common iridium salts, providing a reliable and process-friendly source of iridium for reproducible synthetic protocols.

Substituting this specific compound with seemingly similar alternatives like Iridium(III) chloride (IrCl₃) or vaguely specified 'hydrates' introduces significant process variability. IrCl₃ is largely insoluble in water and alcohols, complicating its use in aqueous or alcoholic media and often requiring different synthetic routes. Conversely, using generic or non-stoichiometric iridium chloride hydrates with undefined water content leads to inconsistent iridium concentration in precursor solutions. This lack of precision directly impacts reaction kinetics and final material properties, compromising the reproducibility of high-performance catalysts and nanostructures where precise precursor molarity is critical.

Superior Aqueous Solubility for Simplified Processability

Tetrachloroiridium;hydrate;dihydrochloride (as hexachloroiridic acid hydrate) is highly soluble in water and alcohols. In contrast, the common alternative Iridium(III) chloride (IrCl₃) is documented as being insoluble in water, which severely restricts its use as a direct precursor in aqueous-phase synthesis and electroplating baths without complexing agents.

Evidence DimensionSolubility in Water
Target Compound DataSoluble
Comparator Or BaselineIridium(III) chloride (anhydrous): Insoluble
Quantified DifferenceQualitatively different (soluble vs. insoluble)
ConditionsStandard laboratory conditions (water as solvent)

High solubility enables straightforward, rapid, and reproducible preparation of precursor solutions at precise concentrations, which is critical for consistent catalyst synthesis and electrodeposition processes.

Direct Precursor for Iridium(IV) Oxide Electrocatalysts via Anodic Deposition

This compound provides iridium in the required +4 oxidation state, making it a direct and efficient precursor for the anodic electrodeposition of iridium oxide (IrOx) films, which are benchmark catalysts for the oxygen evolution reaction (OER). Using an Ir(III) precursor like IrCl₃ would necessitate an additional oxidation step, potentially leading to less uniform film formation and lower catalytic activity. The direct deposition from an Ir(IV) source like H₂IrCl₆ allows for high charge efficiency, with studies demonstrating up to 100% efficiency in forming highly porous Ir films suitable for subsequent oxidation.

Evidence DimensionPrecursor Oxidation State for Anodic Deposition
Target Compound DataIr(IV) - Direct precursor
Comparator Or BaselineIr(III) chloride - Requires in-situ oxidation
Quantified DifferenceEliminates a required electrochemical step, simplifying the process and enabling higher deposition efficiency.
ConditionsAnodic electrodeposition of iridium oxide films for OER catalysis.

For fabricating high-performance electrodes for water electrolyzers, using a precursor in the correct oxidation state simplifies the manufacturing process and enhances the quality and activity of the final catalytic film.

Differentiated Reaction Pathway in Nanoparticle Synthesis

The choice of iridium precursor directly dictates the formation pathway of iridium nanoparticles. In a direct comparison for surfactant-free synthesis in methanol, nanoparticles formed from H₂IrCl₆ exhibited a distinct mechanism involving an induction period followed by sudden growth. In contrast, using IrCl₃ or IrCl₄ as precursors resulted in a rapid, immediate formation of nanoparticles from intermediate complexes. This mechanistic difference allows for greater temporal control over the nucleation and growth phases when using H₂IrCl₆, which is essential for achieving specific nanoparticle sizes and structures.

Evidence DimensionNanoparticle Formation Kinetics
Target Compound DataSudden growth after an induction period
Comparator Or BaselineIridium(III) chloride (IrCl₃): Rapid, direct formation
Quantified DifferenceQualitatively different reaction profiles (induction vs. immediate growth)
ConditionsSurfactant-free synthesis in methanol at 50 °C.

This distinct kinetic profile provides a crucial process lever for tuning nanoparticle size and morphology, enabling higher reproducibility for applications where catalytic performance is structure-sensitive.

Fabrication of Dimensionally Stable Anodes for OER

This compound is the precursor of choice for preparing iridium oxide (IrOx) electrocatalysts for the oxygen evolution reaction (OER), a key process in PEM water electrolysis. Its high solubility and correct Ir(IV) oxidation state facilitate controlled, efficient electrodeposition of highly porous and active catalytic films.

Reproducible Synthesis of Iridium Nanocatalysts

For synthesizing iridium nanoparticles with controlled size and structure, this precursor's well-defined nature and distinct reaction pathway offer superior control over nucleation and growth compared to IrCl₃. This is critical for developing next-generation heterogeneous catalysts where performance is highly dependent on particle morphology.

Preparation of Homogeneous Catalysts in Polar Solvents

Due to its high solubility in water and alcohols, this compound is well-suited for preparing homogeneous iridium catalysts for reactions in polar media, such as hydrogenations or transfer hydrogenations. This avoids the handling and solubility issues associated with using insoluble precursors like Iridium(III) chloride.

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (86.67%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (84.44%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H332 (86.67%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H351 (86.67%): Suspected of causing cancer [Warning Carcinogenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Corrosive;Irritant;Health Hazard

Dates

Last modified: 08-15-2023

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